molecular formula C15H15ClN2O B5442635 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea

1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea

Cat. No.: B5442635
M. Wt: 274.74 g/mol
InChI Key: ZKUHCIGKFWGWOQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and an ethylphenyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroaniline with 3-ethylphenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding oxidized products, such as nitro derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. This reaction may result in the formation of amine derivatives.

    Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions. Common reagents for this reaction include sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: Research has explored the compound’s potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the context of anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a subject of interest in medicinal chemistry.

    Industry: In industrial applications, 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea is used as an intermediate in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the activity of target enzymes. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact pathways involved depend on the specific target and the context of its application.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-(3-ethylphenyl)urea can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-phenylurea: This compound lacks the ethyl group on the phenyl ring, which may affect its reactivity and biological activity.

    1-(2-Chlorophenyl)-3-(4-methylphenyl)urea: The presence of a methyl group instead of an ethyl group can lead to differences in steric effects and electronic properties, influencing the compound’s behavior in chemical reactions and biological systems.

    1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea: The additional chlorine atom on the phenyl ring can enhance the compound’s reactivity towards nucleophilic substitution reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(3-ethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-2-11-6-5-7-12(10-11)17-15(19)18-14-9-4-3-8-13(14)16/h3-10H,2H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUHCIGKFWGWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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